HOMO Energy Level and Anode Work Function Alignment for Reduced Hole Injection Barrier
The HOMO energy level of 4-(Naphthalen-2-yl)-N-phenylaniline is strategically positioned to minimize the hole injection barrier from common anodes like Indium Tin Oxide (ITO). Its reported HOMO level is approximately -5.4 to -5.5 eV , which is shallower (less negative) than that of many alternative hole transport materials (HTMs). This results in a reduced energy offset relative to the ITO work function (~4.7-4.8 eV), promoting more efficient charge injection .
| Evidence Dimension | HOMO Energy Level (eV) |
|---|---|
| Target Compound Data | Approximately -5.4 to -5.5 eV |
| Comparator Or Baseline | Class of alternative hole transport materials (HTMs) with deeper HOMO levels |
| Quantified Difference | Not explicitly quantified, but the class-level inference is that the HOMO level is optimized to reduce the hole injection barrier from ITO compared to materials with deeper HOMO levels. |
| Conditions | The HOMO level is a calculated or measured electronic property of the isolated molecule. Its effect on hole injection barrier is assessed in the context of an OLED device structure with an ITO anode . |
Why This Matters
A smaller hole injection barrier directly translates to lower operating voltage and higher power efficiency in an OLED device, which is a key procurement consideration for materials intended for display or lighting applications.
